molecular formula C6H7N5S B074841 2-Methylthioadenine CAS No. 1198-83-0

2-Methylthioadenine

Cat. No.: B074841
CAS No.: 1198-83-0
M. Wt: 181.22 g/mol
InChI Key: FXGXEFXCWDTSQK-UHFFFAOYSA-N
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Description

2-Methylthioadenine is a modified nucleobase derived from adenine, where a methylthio group replaces the hydrogen atom at the 2-position of the adenine ring. This compound is significant in various biochemical processes, particularly in the modification of transfer ribonucleic acid (tRNA) molecules. The presence of the methylthio group enhances the stability and functionality of tRNA, which is crucial for protein synthesis.

Mechanism of Action

Target of Action

2-Methylthioadenine, also known as 2-(Methylthio)-9H-purin-6-amine, is a compound that has been found to interact with several targets in biological systems. It has been reported to antagonize the activity of the plant hormone cytokinin at the receptor level . In addition, it has been found to promote remyelination by inducing oligodendrocyte differentiation , and to reprogram macrophage activation through adenosine receptor stimulation .

Mode of Action

The compound’s interaction with its targets leads to various changes in cellular processes. For instance, it competitively inhibits the binding of the natural ligand trans-zeatin to the Arabidopsis cytokinin receptors . In the context of remyelination, it increases the number of mature myelinating oligodendrocytes . When interacting with macrophages, it blocks TNFα production .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the polyamine pathway that modulates methyltransferase activity, influencing DNA and protein methylation . It is also involved in the biosynthesis of unbound this compound across diverse kingdoms of life .

Pharmacokinetics

It is known that the compound can be administered subcutaneously

Result of Action

The action of this compound leads to various molecular and cellular effects. It has been shown to prevent the loss of myelin and promote remyelination in vitro . It also represses the induction of the cytokinin response gene ARR5:GUS . Furthermore, it has been found to enhance myelin production in the cuprizone model, in conjunction with a clinical improvement .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is involved in the regulation of tRNA modification or translation , which suggests that its action could be influenced by the cellular environment and the presence of other molecules involved in these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthioadenine can be synthesized through several methods. One common approach involves the reaction of 2-chloroadenine with sodium methylthiolate at elevated temperatures. This method yields this compound with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthioadenine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidation of this compound can yield 2-methylsulfinyladenine or 2-methylsulfonyladenine.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methylthioadenine has several applications in scientific research:

Comparison with Similar Compounds

    2-Methylthioadenosine: Another modified nucleoside with a methylthio group at the 2-position, involved in methionine synthesis.

    2-Thioadenine: Similar to 2-methylthioadenine but with a thiol group instead of a methylthio group.

Uniqueness: this compound is unique due to its specific role in tRNA modification and its impact on protein synthesis. The presence of the methylthio group distinguishes it from other adenine derivatives and provides unique biochemical properties that are crucial for its function in biological systems .

Properties

IUPAC Name

2-methylsulfanyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGXEFXCWDTSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152596
Record name 1H-Purin-6-amine, 2-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-83-0
Record name 2-(Methylthio)adenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purin-6-amine, 2-(methylthio)-
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Record name Adenine, 2-(methylthio)-
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Record name 1H-Purin-6-amine, 2-(methylthio)-
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Record name 2-Methylthioadenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 2-methylthioadenine?

A1: this compound is a modified adenine base found in tRNA, specifically at position 37 in the anticodon loop of tRNA recognizing codons starting with U. [, ] This modification is crucial for accurate protein synthesis by influencing codon-anticodon interactions during translation. [, ]

Q2: How does this compound contribute to tRNA function?

A2: The presence of this compound in tRNA enhances its binding affinity to ribosomes and stabilizes the codon-anticodon interaction. [, ] This increased stability and accuracy in translation are vital for proper cellular function.

Q3: Which enzymes are responsible for the biosynthesis of this compound in tRNA?

A3: Enzymes from the MiaB family catalyze the formation of this compound in tRNA. [] These enzymes use a mechanism similar to biotin and lipoate synthases, employing sulfur insertion for the modification. []

Q4: Does the TRAM domain play a role in the modification of adenine to this compound?

A4: Yes, the TRAM (TRM2 and MiaB) domain, found in MiaB family enzymes, is believed to be crucial for this process. [] It's predicted to bind tRNA and guide the enzymatic domain to the target adenine for this compound formation. []

Q5: Are there any structural insights available for this compound and related compounds?

A5: Yes, crystallographic studies have provided insights into the three-dimensional structure of N6-(2-isopentenyl)-2-methylthioadenine, a related modified base found in tRNA. [, ] These studies highlight the structural features important for its biological activity, including potential interactions with other molecules.

Q6: Have any synthetic routes been developed for this compound and its derivatives?

A6: Researchers have successfully synthesized various this compound nucleosides, including 9-L-arabofuranosido-2-methylthioadenine, through different chemical pathways. [, ] Additionally, reactions involving condensation of N6-benzoyl-2-methylthioadenine with sugar moieties have been explored for nucleoside synthesis. []

Q7: What is the significance of the stereochemistry of this compound nucleosides?

A7: The stereochemistry of the glycosidic bond in this compound nucleosides is crucial for their biological activity. [] Researchers have successfully synthesized both α- and β-anomers of 9-triacetyl-D-ribopyranosido-2-methylthioadenine, highlighting the importance of stereochemical control in synthetic approaches. []

Q8: Are there alternative compounds or modifications that can functionally substitute for this compound in tRNA?

A8: While the exact functional substitutes for this compound are yet to be fully elucidated, research suggests that other tRNA modifications might compensate for its absence in specific contexts. [, ] Further research is needed to explore potential alternatives and understand the complex interplay between different tRNA modifications.

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